![molecular formula C13H9ClF3NS B14451124 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline CAS No. 79576-19-5](/img/structure/B14451124.png)
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline is an organic compound characterized by the presence of a chloro, trifluoromethyl, and sulfanyl group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with a suitable sulfanylating agent. One common method is the use of thiourea as the sulfanylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The sulfanyl group may participate in covalent bonding with the target, leading to inhibition or modulation of its activity.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Amino-3-chlorobenzotrifluoride
Comparison
Compared to its analogs, 3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
CAS 编号 |
79576-19-5 |
|---|---|
分子式 |
C13H9ClF3NS |
分子量 |
303.73 g/mol |
IUPAC 名称 |
3-[2-chloro-4-(trifluoromethyl)phenyl]sulfanylaniline |
InChI |
InChI=1S/C13H9ClF3NS/c14-11-6-8(13(15,16)17)4-5-12(11)19-10-3-1-2-9(18)7-10/h1-7H,18H2 |
InChI 键 |
QDQBFURABOZLDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


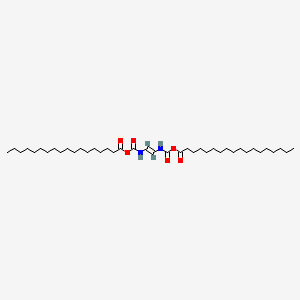
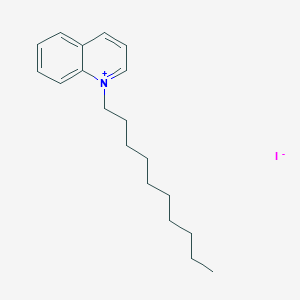
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
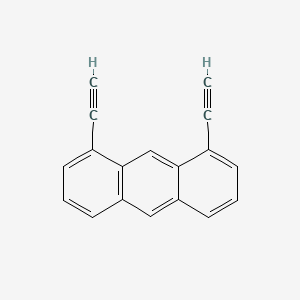
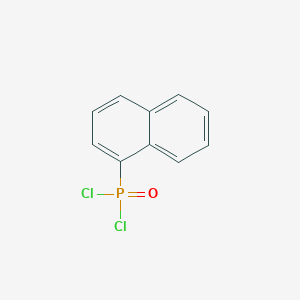


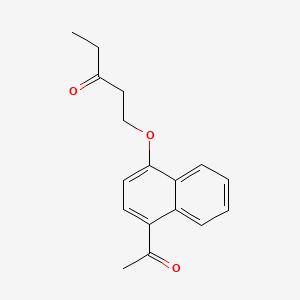
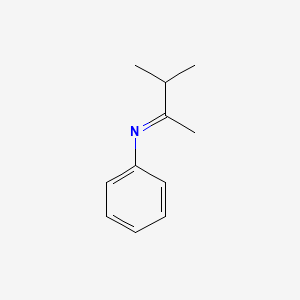

![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
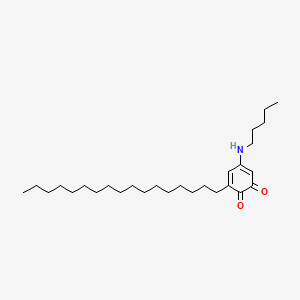
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
